molecular formula C17H16ClN3O3S B14968703 N-(4-chlorophenyl)-4-propyl-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide

N-(4-chlorophenyl)-4-propyl-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide

Cat. No.: B14968703
M. Wt: 377.8 g/mol
InChI Key: WPEQFWBZBQIWIA-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-4-propyl-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide is a chemical compound that belongs to the class of benzothiadiazine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of the benzothiadiazine ring system, along with the chlorophenyl and propyl substituents, contributes to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-4-propyl-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide typically involves the following steps:

    Formation of the Benzothiadiazine Ring: The benzothiadiazine ring can be synthesized through the cyclization of appropriate precursors, such as 2-aminobenzenesulfonamide and a suitable carbonyl compound.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced through a nucleophilic substitution reaction using 4-chlorobenzoyl chloride and the benzothiadiazine intermediate.

    Addition of the Propyl Group: The propyl group can be added via an alkylation reaction using propyl bromide and a suitable base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiadiazine ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol or amine derivative.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols and amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound has shown potential as an antimicrobial and antiviral agent.

    Medicine: It is being investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: The compound can be used in the development of new materials and as a precursor for the synthesis of other biologically active compounds.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-4-propyl-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: It can influence various biochemical pathways, such as those involved in inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chlorophenyl)-4-methyl-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide
  • N-(4-chlorophenyl)-4-ethyl-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide

Uniqueness

N-(4-chlorophenyl)-4-propyl-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide is unique due to its specific substituents, which confer distinct chemical and biological properties. The propyl group, in particular, may influence its lipophilicity, bioavailability, and interaction with molecular targets, distinguishing it from other similar compounds.

Properties

Molecular Formula

C17H16ClN3O3S

Molecular Weight

377.8 g/mol

IUPAC Name

N-(4-chlorophenyl)-1,1-dioxo-4-propyl-1λ6,2,4-benzothiadiazine-7-carboxamide

InChI

InChI=1S/C17H16ClN3O3S/c1-2-9-21-11-19-25(23,24)16-10-12(3-8-15(16)21)17(22)20-14-6-4-13(18)5-7-14/h3-8,10-11H,2,9H2,1H3,(H,20,22)

InChI Key

WPEQFWBZBQIWIA-UHFFFAOYSA-N

Canonical SMILES

CCCN1C=NS(=O)(=O)C2=C1C=CC(=C2)C(=O)NC3=CC=C(C=C3)Cl

Origin of Product

United States

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